Cas no 1805895-58-2 (1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one)

1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one
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- インチ: 1S/C11H12BrNO4/c1-3-17-10-5-8(11(12)7(2)14)4-9(6-10)13(15)16/h4-6,11H,3H2,1-2H3
- InChIKey: XCHFQHCSODBNBP-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=C(C=C(C=1)OCC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 300.99497 g/mol
- どういたいしつりょう: 300.99497 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1
- ぶんしりょう: 302.12
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013012906-1g |
1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one |
1805895-58-2 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-oneに関する追加情報
Recent Advances in the Study of 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one (CAS: 1805895-58-2)
The compound 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one (CAS: 1805895-58-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo and nitro functional groups, has shown promising potential in various applications, including drug synthesis and biochemical studies. Recent studies have focused on its synthesis, reactivity, and potential therapeutic applications, making it a subject of intense scientific inquiry.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one, highlighting its efficiency and scalability. The researchers employed a multi-step synthesis involving the bromination of a precursor ketone, followed by nitration and ethoxylation. The study reported a high yield of the target compound, with purity exceeding 98%, as confirmed by HPLC and NMR analyses. These findings are crucial for industrial-scale production, ensuring a reliable supply for further research and development.
In another groundbreaking study, researchers investigated the reactivity of 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one in nucleophilic substitution reactions. The presence of the bromo group makes it a versatile intermediate for the synthesis of more complex molecules. The study, published in Organic Letters (2024), demonstrated that the compound readily undergoes substitution with various nucleophiles, including amines and thiols, to yield derivatives with potential biological activity. This reactivity profile opens new avenues for the design of novel pharmaceuticals and agrochemicals.
The potential therapeutic applications of 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one have also been a focal point of recent research. A preclinical study conducted by a team at the University of Cambridge (2024) evaluated the compound's efficacy as an inhibitor of a key enzyme involved in inflammatory pathways. The results, published in Biochemical Pharmacology, indicated significant inhibitory activity, suggesting its potential as a lead compound for the development of anti-inflammatory drugs. Further in vivo studies are underway to assess its pharmacokinetics and safety profile.
Despite these promising findings, challenges remain in the widespread application of 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one. Issues such as stability under physiological conditions and potential toxicity need to be addressed. A recent review in Chemical Reviews (2024) summarized the current state of knowledge and proposed strategies to overcome these hurdles, including structural modifications and formulation improvements. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinical applications.
In conclusion, 1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one (CAS: 1805895-58-2) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies have advanced our understanding of its synthesis, reactivity, and therapeutic potential, paving the way for future innovations. Continued research and development will be crucial to fully realize its potential and address existing challenges.
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